molecular formula C10H13FN2O2 B12086983 3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide

3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B12086983
M. Wt: 212.22 g/mol
InChI Key: RPSDTUFWUKJDEI-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxypropan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Reduction: Reduction of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Amidation: Formation of the benzamide structure by reacting with an appropriate amine.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of the fluorine atom and the hydroxypropan-2-yl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in certain applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

3-amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C10H13FN2O2/c1-6(5-14)13-10(15)7-2-8(11)4-9(12)3-7/h2-4,6,14H,5,12H2,1H3,(H,13,15)

InChI Key

RPSDTUFWUKJDEI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC(=C1)F)N

Origin of Product

United States

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